A Technical Guide to the Chemical Properties of Ramiprilat Diketopiperazine
A Technical Guide to the Chemical Properties of Ramiprilat Diketopiperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramiprilat diketopiperazine, also known as Ramipril Impurity K, is a significant compound in the study of the angiotensin-converting enzyme (ACE) inhibitor, Ramipril. It is a primary degradation product and metabolite formed through the intramolecular cyclization of its parent compounds, Ramipril and its active form, Ramiprilat.[1][2][3][4][5] As a pharmacologically inactive substance, the formation of Ramiprilat diketopiperazine in pharmaceutical formulations is a critical quality attribute that must be monitored and controlled to ensure the stability and efficacy of the final drug product.[2] This guide provides an in-depth overview of its core chemical properties, formation pathways, and the experimental protocols used for its analysis.
Core Chemical Properties
Ramiprilat diketopiperazine is the carboxylic acid form of the diketopiperazine derivative. It is distinct from "Ramipril diketopiperazine," which is the corresponding ethyl ester.[6][7][8] The data presented below pertains to Ramiprilat diketopiperazine (the acid form).
| Property | Value | Source |
| IUPAC Name | (2S)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0²,⁶]dodecan-10-yl]-4-phenylbutanoic acid | [8] |
| Synonyms | Ramipril diketopiperazine acid, Ramipril Impurity K | [5][8][9] |
| CAS Number | 108736-10-3 | [8][9][10] |
| Molecular Formula | C₂₁H₂₆N₂O₄ | [5][8][10][11] |
| Molecular Weight | 370.44 g/mol | [5][10][11] |
| Appearance | White to Off-White Solid | [5] |
| Solubility | Data for the ethyl ester form (Ramipril diketopiperazine, C₂₃H₃₀N₂O₄) indicates solubility in DMSO and Ethanol.[6] Specific quantitative solubility data for the acid form is not readily available in the provided literature. | |
| Storage | Store at -20°C for long-term stability (≥ 4 years for the related ester compound).[6][12] |
Formation Pathway and Stability
The formation of Ramiprilat diketopiperazine is a critical degradation pathway for Ramipril. This process involves an intramolecular cyclization, or condensation, which is heavily influenced by environmental conditions such as heat, moisture, and pH.[1][2]
-
Mechanism : The primary mechanism is an internal nucleophilic attack within the Ramipril or Ramiprilat molecule, leading to the formation of the stable six-membered diketopiperazine ring and the elimination of a water molecule.[13]
-
Influencing Factors :
-
Temperature : Elevated temperatures significantly accelerate the degradation of Ramipril into its diketopiperazine derivative.[2][14] One kinetic study of Ramipril degradation under dry heat (373 K) determined the reaction to be first-order, with a degradation rate constant (k) of 1.396 ± 0.133 × 10⁻⁵ s⁻¹.[2]
-
pH : The degradation pathway is pH-dependent. Acidic environments tend to favor the formation of the diketopiperazine impurity, whereas alkaline conditions preferentially lead to the hydrolysis of Ramipril to its active diacid metabolite, Ramiprilat.[15][16]
-
The following diagram illustrates the metabolic and degradation pathways leading from the prodrug Ramipril to Ramiprilat diketopiperazine.
Experimental Protocols
The generation and quantification of Ramiprilat diketopiperazine are crucial for stability testing and impurity profiling of Ramipril. The following protocols are based on established methodologies.
Protocol for Forced Degradation Study
This protocol is designed to intentionally degrade Ramipril to produce and identify its degradation products, including the diketopiperazine derivative.[17][18][19]
-
Preparation of Stock Solution : Prepare a stock solution of Ramipril drug substance in a suitable solvent (e.g., methanol).
-
Application of Stress Conditions :
-
Acid Hydrolysis : Mix the stock solution with 0.1 N HCl and reflux for a specified period (e.g., 30 hours).[17]
-
Alkaline Hydrolysis : Mix the stock solution with 0.1 N NaOH at room temperature.
-
Oxidative Degradation : Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[17]
-
Thermal Degradation : Heat the solid drug substance in a controlled oven at a high temperature (e.g., 70°C).[17]
-
-
Neutralization and Dilution : After the stress period, neutralize the acidic and alkaline samples. Dilute all samples to a suitable concentration with the mobile phase for analysis.
-
Analysis : Analyze the stressed samples using a stability-indicating HPLC method (as described in Protocol 3.2) to separate and identify the degradation products.
Protocol for Analytical Characterization by HPLC
This method provides a means to separate and quantify Ramipril from its degradation products.[17]
-
Chromatographic System : High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Column : Reversed-phase C18 column (e.g., RP-18).
-
Mobile Phase : A mixture of methanol, tetrahydrofuran, and phosphate buffer (e.g., 55:5:40, v/v/v). The pH of the buffer is critical and should be acidic (e.g., pH 2.4) to achieve good peak shape.[17]
-
Flow Rate : 1.0 mL/min.
-
Detection Wavelength : 210 nm or 215 nm.[17]
-
Procedure :
-
Prepare the mobile phase and degas it.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume (e.g., 20 µL) of the prepared standard or sample solution.
-
Record the chromatogram and identify the peaks based on the retention times of reference standards. The diketopiperazine derivative typically has a different retention time than Ramipril and Ramiprilat.[2]
-
The workflow for a typical forced degradation study is outlined in the diagram below.
Protocol for Analysis in Biological Matrices by LC-MS/MS
This protocol is adapted for the sensitive detection of Ramipril and its metabolites, including the diketopiperazine form, in biological samples like human serum.[20][21]
-
Instrumentation : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation :
-
Take 100 µL of human serum.
-
Add 10 µL of an internal standard solution (e.g., a deuterated analog like ramipril-D5).
-
Perform protein precipitation by adding 300 µL of cold methanol.
-
Vortex/shake for 15 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions :
-
Ionization : Positive electrospray ionization (ESI+).
-
Scan Type : Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Transitions : Specific precursor-to-product ion transitions must be determined for Ramiprilat diketopiperazine and the internal standard.
-
Conclusion
Ramiprilat diketopiperazine is a critical analyte in the pharmaceutical development and quality control of Ramipril. Its formation through intramolecular cyclization is a key indicator of product degradation, influenced primarily by temperature and acidic conditions. Understanding its chemical properties and utilizing robust analytical methods, such as stability-indicating HPLC and LC-MS/MS, are essential for ensuring the safety, stability, and efficacy of Ramipril-containing medications. The protocols and data presented in this guide serve as a foundational resource for researchers and scientists working with this important ACE inhibitor.
References
- 1. Enhanced Stability of Ramipril in Nanoemulsion Containing Cremophor-EL: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Clinical pharmacokinetics of ramipril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ramiprilat Diketopiperazine(Mixture of Diastereoisomers) [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Ramipril diketopiperazine | C23H30N2O4 | CID 14520363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Ramipril diketopiperazine acid | C21H26N2O4 | CID 69267073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. scbt.com [scbt.com]
- 11. Ramipril Diketopiperazine Acid | CymitQuimica [cymitquimica.com]
- 12. Ramipril Diketopiperazine Acid | TargetMol [targetmol.com]
- 13. researchgate.net [researchgate.net]
- 14. US20070232680A1 - Preparation of ramipril and stable pharmaceutical compositions - Google Patents [patents.google.com]
- 15. EP1937220A2 - Ramipril formulation with increased stability - Google Patents [patents.google.com]
- 16. US20080108688A1 - Ramipril formulation - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Development and validation of a stability indicating UPLC... [degruyterbrill.com]
- 19. Development and validation of a stability indicating UPLC... [degruyterbrill.com]
- 20. The analysis of ramipril/ramiprilat concentration in human serum with liquid chromatography-tandem mass spectrometry – interpretation of high concentrations for the purposes of forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
